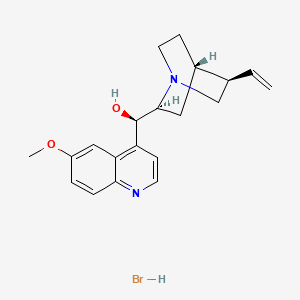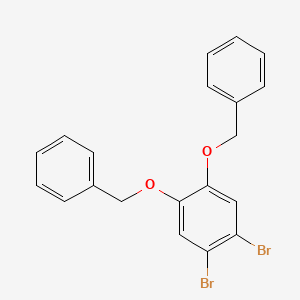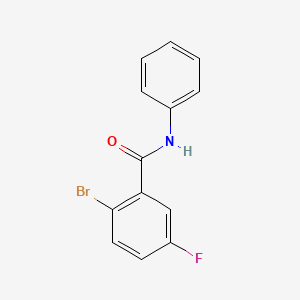
2-(2-t-Butoxyethoxy)ethanol
Overview
Description
2-(2-t-Butoxyethoxy)ethanol, also known as 2-Butoxyethanol, is a widely used solvent. It is a colorless liquid with a sweet scent primarily used in paints, coatings, and is an ingredient in some household cleaning products, cosmetics, and personal care products . Its molecular formula is C8H18O3 .
Synthesis Analysis
2-Butoxyethanol is commonly obtained through two processes; the ethoxylation reaction of butanol and ethylene oxide in the presence of a catalyst: C2H4O + C4H9OH → C4H9OC2H4OH .Molecular Structure Analysis
The molecular structure of 2-(2-t-Butoxyethoxy)ethanol can be viewed as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
2-(2-t-Butoxyethoxy)ethanol has a density of 0.967 g/mL at 25 °C (lit.), a melting point of -68 °C (lit.), a boiling point of 231 °C (lit.), and a flash point of 212°F . It is soluble and has a vapor pressure of 30 mm Hg at 130 °C .Scientific Research Applications
Thermodynamic Studies
2-(2-t-Butoxyethoxy)ethanol has been extensively studied in the field of thermodynamics, particularly in understanding the behavior of its aqueous mixtures. For example, Wieczorek (1996) explored the excess molar volumes of aqueous solutions of this compound, finding that the value of excess molar volumes is negative across the composition range and increases with temperature, indicating interesting interaction properties with water (Wieczorek, 1996).
Binary Liquid Mixtures
Research by Kaur and Dubey (2018) focused on the thermo-physical properties and spectral analysis of 2-(2-t-Butoxyethoxy)ethanol when mixed with various alcohols. They utilized FT-IR techniques to study the interactions between these mixtures, providing insight into the molecular interactions and structure variations in these alcohols (Kaur & Dubey, 2018).
Viscosity and Dynamics
The dynamic viscosities of binary liquid mixtures containing 2-(2-t-Butoxyethoxy)ethanol were examined by Pal and Kumar (1998). They found that the excess molar volumes and viscosity data provide insights into the molecular interactions within these mixtures (Pal & Kumar, 1998).
Spectral and Acoustic Studies
Dubey and Dhingra (2020) conducted acoustic, volumetric, transport, and spectral studies on binary liquid mixtures of 2-(2-t-Butoxyethoxy)ethanol with amines. Their research substantiated the specific interactions between these solvents in their mixtures, showcasing the compound's utility in understanding molecular interactions (Dubey & Dhingra, 2020).
Refractive Index Studies
The refractive index of binary systems containing water and 2-(2-t-Butoxyethoxy)ethanol was measured by Chiou, Chen, and Chen (2010). This study is significant in the context of optical properties and solutions behavior of this compound (Chiou, Chen, & Chen, 2010).
Phase Equilibria
Research by Smotrov, Godyaeva, Hrykina, and Cherkasov (2021) delved into the phase equilibria of 2-(2-t-Butoxyethoxy)ethanol in the ternary system with potassium nitrate and water. Their findings regarding salting out of this compound from water-organic mixtures have implications for separation processes and chemical engineering (Smotrov, Godyaeva, Hrykina, & Cherkasov, 2021).
Safety and Hazards
2-(2-t-Butoxyethoxy)ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It can harm the eyes, skin, kidneys, and blood . Safe handling instructions should be followed when using cleaning products containing 2-(2-t-Butoxyethoxy)ethanol .
properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-8(2,3)11-7-6-10-5-4-9/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQWELXXKHZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436617 | |
| Record name | 2-(2-t-butoxyethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-t-Butoxyethoxy)ethanol | |
CAS RN |
110-09-8 | |
| Record name | 2-(2-t-butoxyethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)





![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)
![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)
